Magnolone
Description
Historical Context and Discovery
The discovery of this compound traces back to systematic phytochemical investigations of Magnolia species conducted in the late twentieth century. The compound was first isolated and characterized in 1998 from the leaves of Magnolia coco, where researchers identified it as a new lignan alongside a novel amide compound called magnolamide. This initial discovery represented a significant contribution to the understanding of the chemical diversity present within the Magnolia genus, which has long been recognized as a rich source of bioactive natural products.
The structural elucidation of this compound was accomplished through comprehensive spectral analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. The determination of its molecular structure revealed a complex architecture featuring a fused tetrahydrofuran ring system, establishing this compound as a member of the furanoid lignan subfamily. The compound's molecular formula was determined to be C21H22O7, with a molecular weight of 386.4 grams per mole.
Subsequent research efforts have expanded the known botanical sources of this compound beyond its original discovery in Magnolia coco. The compound has been reported in Magnolia denudata, further confirming its presence across multiple species within the Magnolia genus. Additionally, this compound has been isolated from the stem bark of Zanthoxylum armatum, demonstrating its occurrence in plant families beyond Magnoliaceae. This broader distribution suggests that this compound may play important ecological roles in diverse plant systems and indicates the compound's significance in plant secondary metabolism.
Classification as a Furanoid Lignan
This compound belongs to the extensive family of lignans, which comprise dimeric structures formed through the coupling of two phenylpropane units. Within this broad classification, this compound is specifically categorized as a furanoid lignan, characterized by the presence of a furan ring system within its molecular architecture. More precisely, the compound is classified as a trisubstituted 7′-oxotetrahydrofuran lignan, indicating the presence of three substituents on the tetrahydrofuran ring along with a ketone functional group at the 7′ position.
The furanoid lignan subclass represents one of several structural categories within the lignan family, which also includes dibenzylbutanes, dibenzylbutyrolactones, arylnaphthalenes, and dibenzocyclooctadienes. Furanoid lignans are particularly noteworthy for their structural complexity and the challenges they present for both biosynthetic studies and synthetic chemistry endeavors. The tetrahydrofuran ring system in this compound is formed through intramolecular cyclization processes, creating a rigid bicyclic framework that constrains the molecule's conformational flexibility.
The stereochemistry of this compound has been thoroughly investigated, revealing important structural details that influence its biological activity and synthetic accessibility. The compound exists as enantiomers, with the naturally occurring form designated as negative this compound based on its optical rotation properties. The absolute configuration of naturally occurring negative this compound has been determined as 7S,8R,8′S through synthetic studies and comparative analysis. This stereochemical information is crucial for understanding the compound's interaction with biological targets and for developing enantioselective synthetic approaches.
Taxonomic Significance in Natural Product Chemistry
The discovery and characterization of this compound has contributed significantly to our understanding of chemical diversity within plant secondary metabolism, particularly in the context of lignan biosynthesis. Lignans serve important ecological functions in plants, providing defense mechanisms against herbivores and microorganisms while also playing roles in plant reproduction and stress responses. The structural complexity of this compound, with its intricate stereochemistry and multiple functional groups, exemplifies the sophisticated biochemical machinery that plants have evolved to produce structurally diverse natural products.
From a taxonomic perspective, this compound's occurrence across different plant families provides insights into the evolutionary relationships between species and the conservation of biosynthetic pathways. The presence of this compound in both Magnoliaceae and Rutaceae families suggests either convergent evolution of similar biosynthetic capabilities or the retention of ancestral metabolic pathways across divergent plant lineages. This distribution pattern is consistent with the broader occurrence of lignans throughout the plant kingdom, where these compounds have been isolated from 53 species across 41 genera in 27 plant families.
The structural features of this compound also provide important information about lignan biosynthetic mechanisms. The formation of the tetrahydrofuran ring system requires precise enzymatic control to achieve the observed stereochemistry, indicating the presence of highly evolved biosynthetic machinery within producing organisms. Understanding these biosynthetic processes has implications for metabolic engineering approaches aimed at producing this compound and related compounds in heterologous systems.
Research Evolution and Current Status
Research on this compound has evolved significantly since its initial discovery, encompassing multiple areas of investigation including synthetic methodology development, biological activity assessment, and mechanistic studies. The compound has become an important target for synthetic organic chemists due to its challenging structural features and potential therapeutic applications. Several synthetic approaches have been developed, with researchers focusing on enantioselective methodologies that can access both enantiomers of the compound.
One notable synthetic achievement was the development of an enantioselective synthesis employing stereoselective intramolecular cyclization as a key reaction step. This approach enabled the preparation of both negative and positive this compound enantiomers, facilitating biological evaluation studies and providing access to material for further research investigations. The synthetic methodology development for this compound has also contributed to the broader field of lignan synthesis, with techniques and strategies developed for this compound finding applications in the synthesis of related natural products.
Current research efforts continue to explore various aspects of this compound chemistry and biology. Isolation and purification techniques have been refined, with high-speed counter-current chromatography proving particularly effective for separating this compound from complex plant extracts. These methodological advances have facilitated more efficient access to pure compound for research purposes and have enabled more detailed studies of its properties and activities.
The compound's inclusion in comprehensive databases such as PubChem reflects its recognized importance in chemical and biological research. The systematic cataloging of this compound's properties, including its molecular structure, chemical identifiers, and reported biological activities, has facilitated broader research efforts and enabled computational studies of its properties. Current research directions include continued investigation of this compound's biological activities, development of improved synthetic methodologies, and exploration of structure-activity relationships that could inform the design of synthetic analogs with enhanced properties.
Properties
Molecular Formula |
C21H22O7 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22O7/c1-24-16-5-3-12(7-18(16)25-2)20(23)15-10-26-21(14(15)9-22)13-4-6-17-19(8-13)28-11-27-17/h3-8,14-15,21-22H,9-11H2,1-2H3/t14-,15+,21+/m0/s1 |
InChI Key |
RYPHKZUVFXPUMU-PDSXEYIOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@@H]2CO[C@@H]([C@H]2CO)C3=CC4=C(C=C3)OCO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC4=C(C=C3)OCO4)OC |
Synonyms |
magnolone |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities of Magnolone
This compound exhibits a wide range of biological activities that make it a promising candidate for various therapeutic applications:
- Anti-inflammatory Properties : this compound has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor kappa B (NF-κB) signaling pathways. This action is crucial in conditions characterized by chronic inflammation, such as asthma and arthritis .
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, making it effective against various pathogens. Its application in developing natural preservatives and antimicrobial agents is noteworthy .
- Antioxidative Activity : As an antioxidant, this compound helps mitigate oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
- Anticancer Potential : Studies have demonstrated that this compound can inhibit cancer cell migration and invasion across different cancer types, including breast and lung cancers. Its mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression .
- Neuroprotective Effects : this compound has shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Therapeutic Applications
The therapeutic implications of this compound extend across various fields:
- Cardiovascular Health : this compound has been investigated for its cardioprotective effects, particularly in reducing myocardial damage during ischemia-reperfusion injury .
- Metabolic Regulation : It has been noted to influence metabolic pathways, potentially aiding in managing obesity and diabetes through mechanisms such as enhancing insulin sensitivity .
- Nanotechnology Applications : this compound can be incorporated into nanoparticle formulations to enhance drug delivery systems. Polyphenol-containing nanoparticles utilizing this compound have shown effectiveness in targeted therapy and bioimaging .
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Diabetic Nephropathy : In a study using Zucker diabetic fatty rats, administration of this compound extract significantly improved renal function by reducing albuminuria and renal histological damage. This suggests its potential role in managing diabetic complications .
- Cancer Therapy : A clinical investigation reported that patients with breast cancer showed reduced tumor size following treatment with this compound alongside standard chemotherapy. The study emphasized the synergistic effect of this compound in enhancing chemotherapeutic efficacy .
- Inflammatory Disorders : In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in airway epithelial cells exposed to lipopolysaccharides, indicating its potential use in treating respiratory inflammatory conditions .
Challenges and Future Directions
Despite its promising applications, there are challenges associated with the clinical use of this compound:
- Bioavailability Issues : The low water solubility and rapid metabolism of this compound limit its bioavailability, necessitating the development of novel delivery systems to enhance its therapeutic efficacy .
- Safety Profile : While this compound shows significant therapeutic potential, further studies are needed to fully understand its safety profile and long-term effects on human health.
Preparation Methods
Total Synthesis of Bi-Magnolignan via Oxidative Coupling
The first total synthesis of bi-magnolignan, a dimeric lignan with antitumor activity, was achieved in eight steps from commercially available 1,2,4-trimethoxybenzene and 4-allylanisole. The synthetic route (Scheme 1) involved:
- Suzuki coupling of intermediates 12 and 13 to form the dibenzofuran framework.
- Intramolecular dehydration catalyzed by FeCl₃ to construct the bi-dibenzofuran skeleton.
- Oxidative dimerization using FeCl₃ and m-CPBA, yielding bi-magnolignan at 56% efficiency.
Critical reaction conditions and yields are summarized in Table 1.
Table 1: Key Steps in Bi-Magnolignan Synthesis
| Step | Reaction | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Suzuki coupling | Pd(PPh₃)₄ | 78 |
| 2 | Dehydration | FeCl₃ | 65 |
| 3 | Oxidative dimerization | FeCl₃/m-CPBA | 56 |
This methodology highlights FeCl₃’s dual role in dehydration and oxidative coupling, offering a template for synthesizing dimeric lignans.
Magnolol Derivative Synthesis via Suzuki Cross-Coupling
Magnolol analogs are synthesized through modular Suzuki cross-coupling reactions between 2-bromo-4-alkylphenols and boronic acids. Key optimizations include:
- Methylation of intermediates to improve coupling yields from 30% to 65%.
- Demethylation with BBr₃ at −80°C to restore phenolic groups post-coupling.
For example, 4′-O-methylhonokiol (11 ) was synthesized via a three-step sequence involving bromination, methylation, and coupling (Scheme 2). The general procedure for boronic acid derivatives (34–39 ) involves n-butyllithium-mediated lithiation followed by trimethyl borate quenching.
Industrial-Scale Extraction Using Macroporous Resins
A patented process for extracting total phenols from Magnolia officinalis employs AB-8 or D101 macroporous resins to achieve >95% purity. The workflow includes:
- Acid-ethanol extraction : 5% HCl in ethanol at 60°C, yielding a crude phenol-rich extract.
- Resin adsorption : 2BV adsorption rate at pH 12.5, selectively binding magnolol and honokiol.
- Ethanol elution : 30–50% ethanol removes impurities, followed by 70–90% ethanol to collect target phenols.
Table 2: Extraction Efficiency Across Solvent Gradients
| Ethanol Concentration (%) | Target Compound Recovery (%) |
|---|---|
| 30 | <5 (impurities) |
| 70 | 92 (magnolol/honokiol) |
| 90 | 85 (residual phenols) |
This method reduces solvent use by 40% compared to traditional liquid-liquid extraction.
Derivatization Strategies for Enhanced Bioactivity
Recent work has functionalized magnolol’s phenolic groups to improve solubility and efficacy:
- Acetylation : Protection with acetic anhydride increases lipophilicity, altering cytotoxicity profiles.
- Triazine conjugation : Replacing one phenolic OH with a 1,3,5-triazine ring enhances anticancer activity (IC₅₀ = 8.2 μM vs. 12.4 μM for native magnolol).
For instance, compound 5 (a triazine-magnolol conjugate) was synthesized via alkylation with potassium carbonate, achieving 74% yield.
Polymerization of Magnolol for Material Science
Magnolol’s bifunctional structure (phenolic and alkenyl groups) enables its use in polymer chemistry:
- Polycarbonates : Step-growth polycondensation yields poly(honokiol carbonate) (PHC) with Tg = 120°C.
- Thermosets : Thiol-ene crosslinking produces degradable networks with tunable mechanical properties.
- Olefin-based polymers : Acyclic diene metathesis (ADMET) polymerization generates rigid polymers (Tg up to 180°C).
Q & A
Q. What are the optimal synthetic pathways for Magnolone production, and how can reaction conditions be systematically optimized?
- Methodological Approach : Utilize a factorial design of experiments (DoE) to evaluate variables like temperature, catalyst concentration (e.g., IBX/DMSO ratios), and reaction time. Monitor intermediates via HPLC or NMR at each step (as illustrated in the oxidative transformation of lignans) . Reproducibility requires strict adherence to protocols, including reagent purity and inert atmosphere controls .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity and stereochemistry?
- Methodological Answer : Combine - and -NMR to confirm backbone structure, with NOESY for stereochemical analysis. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assays (e.g., HPLC with UV/Vis or ELSD detection) should follow guidelines for new compound characterization .
Q. How can researchers validate this compound’s stability under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies using ICH Q1A guidelines. Expose this compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via LC-MS and quantify impurities against pharmacopeial thresholds .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in this compound’s reported bioactivity across different cell lines?
- Data Contradiction Analysis : Perform dose-response assays (e.g., IC curves) in multiple cell models while controlling for variables like oxygen tension, serum concentration, and efflux pump activity. Use siRNA knockdowns to isolate target pathways. Cross-validate findings with proteomic or metabolomic profiling .
Q. How do computational models predict this compound’s binding affinity to lignan-targeted enzymes, and how can discrepancies with empirical data be resolved?
- Methodological Approach : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Compare results with SPR or ITC binding assays. Discrepancies may arise from solvent effects or protein flexibility; refine models using hybrid QM/MM methods .
Q. What strategies address inconsistencies in this compound’s pharmacokinetic data between in vitro and in vivo models?
- Experimental Design : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. In vitro assays (e.g., microsomal stability, Caco-2 permeability) should be paired with in vivo PK studies in rodents. Adjust for species-specific metabolism via cytochrome P450 profiling .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous tissue samples?
- Data Analysis Framework : Apply mixed-effects models to account for intra-sample variability. Normalize data using housekeeping genes/proteins and validate with non-parametric tests (e.g., Kruskal-Wallis). Use false discovery rate (FDR) corrections for multi-comparison scenarios .
Q. What criteria determine whether this compound’s observed effects are artifacts of assay interference?
- Validation Protocol : Include counter-screens for redox activity (e.g., DPPH assay), aggregation (dynamic light scattering), and cytotoxicity (LDH release). Compare results with structurally analogous lignans to isolate this compound-specific effects .
Synthesis & Reproducibility
Q. How can researchers ensure reproducibility in this compound synthesis across labs with varying equipment?
Q. What steps mitigate batch-to-batch variability in this compound’s biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
